molecular formula C8H8F2O2 B12974976 2,6-Difluoro-4-(1-hydroxyethyl)phenol

2,6-Difluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B12974976
M. Wt: 174.14 g/mol
InChI Key: GXEGYGUUYFEYKA-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It contains a phenol group substituted with two fluorine atoms at the 2 and 6 positions and a hydroxyethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 4-(1-hydroxyethyl)phenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorophenyl derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-4-(1-oxoethyl)phenol or 2,6-difluoro-4-carboxyphenol.

    Reduction: Formation of 2,6-difluorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine substitution pattern.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability, influencing its overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: Lacks the hydroxyethyl group, making it less hydrophilic.

    4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity and properties.

    2,4-Difluorophenol: Has fluorine atoms at different positions, leading to variations in chemical behavior.

Uniqueness

2,6-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the combination of fluorine atoms and a hydroxyethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2,6-difluoro-4-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,11-12H,1H3

InChI Key

GXEGYGUUYFEYKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)O)F)O

Origin of Product

United States

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